molecular formula C12H16O B8505276 3,3-Dimethyl-4-phenyl-butyraldehyde

3,3-Dimethyl-4-phenyl-butyraldehyde

Cat. No.: B8505276
M. Wt: 176.25 g/mol
InChI Key: QQKYFJJUNLTZRM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-phenyl-butyraldehyde is an aliphatic aldehyde characterized by a four-carbon chain (butyraldehyde backbone) with a phenyl group at position 4 and two methyl groups at position 3. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.26 g/mol.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3,3-dimethyl-4-phenylbutanal

InChI

InChI=1S/C12H16O/c1-12(2,8-9-13)10-11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3

InChI Key

QQKYFJJUNLTZRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=O)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-Dimethyl-4-phenyl-butyraldehyde with two structurally related aldehydes from the evidence: 3-(4-tert-Butylphenyl)butanal () and 3,4-Dimethoxybenzaldehyde (). Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound C₁₂H₁₆O 176.26 - 3,3-Dimethyl
- 4-Phenyl
High hydrophobicity; potential fragrance use (inferred) N/A
3-(4-tert-Butylphenyl)butanal C₁₄H₂₀O 204.31 - 4-tert-Butylphenyl Bulky substituent; industrial intermediate CAS 55877-88-8
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.18 - 3,4-Dimethoxy (aromatic ring) Electron-donating groups; pharmaceutical synthesis (e.g., verapamil) CAS 120-14-9

Key Observations:

Methoxy groups in 3,4-Dimethoxybenzaldehyde enhance electron density on the aromatic ring, stabilizing the aldehyde via resonance but reducing electrophilicity compared to aliphatic aldehydes .

Molecular Weight and Solubility :

  • The tert-butyl derivative (204.31 g/mol) has a higher molecular weight than the dimethyl-phenyl analog (176.26 g/mol), likely increasing its boiling point and reducing volatility.
  • 3,4-Dimethoxybenzaldehyde’s polar methoxy groups improve water solubility compared to the hydrophobic aliphatic chains of the other compounds .

Applications :

  • 3-(4-tert-Butylphenyl)butanal : Used in specialty chemicals or fragrance fixatives due to its stability and slow evaporation .
  • 3,4-Dimethoxybenzaldehyde : A key intermediate in synthesizing cardiovascular drugs (e.g., verapamil) and agrochemicals .
  • This compound : Likely employed in perfumery for its balanced aromatic and aliphatic properties (inferred).

Research Findings and Limitations

  • Theoretical Modeling : discusses computational methods (e.g., B3LYP, HF) for predicting properties like Mulliken charges and reactivity. Similar approaches could model the target compound’s behavior .
  • Data Gaps : Experimental data (e.g., NMR, boiling points) for this compound are absent in the evidence, requiring extrapolation from structural analogs.

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